2-(ethylthio)-1-((4-methoxyphenyl)sulfonyl)-4,5-dihydro-1H-imidazole
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Overview
Description
2-(ethylthio)-1-((4-methoxyphenyl)sulfonyl)-4,5-dihydro-1H-imidazole is a complex organic compound with potential applications in various fields of chemistry and biology. This compound features a unique structure that includes an ethylthio group, a methoxyphenyl sulfonyl group, and a dihydroimidazole ring, making it an interesting subject for scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(ethylthio)-1-((4-methoxyphenyl)sulfonyl)-4,5-dihydro-1H-imidazole typically involves multiple steps, starting with the preparation of intermediate compounds. One common approach is to first synthesize the 4-methoxyphenyl sulfonyl chloride, which is then reacted with an appropriate ethylthio-substituted imidazole under controlled conditions. The reaction conditions often include the use of solvents such as dichloromethane and catalysts like triethylamine to facilitate the reaction.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques such as chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions
2-(ethylthio)-1-((4-methoxyphenyl)sulfonyl)-4,5-dihydro-1H-imidazole can undergo various chemical reactions, including:
Oxidation: The ethylthio group can be oxidized to form sulfoxides or sulfones.
Reduction: The sulfonyl group can be reduced to a sulfide.
Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydride (NaH) or potassium tert-butoxide (KOtBu).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the ethylthio group can yield sulfoxides or sulfones, while reduction of the sulfonyl group can produce sulfides.
Scientific Research Applications
2-(ethylthio)-1-((4-methoxyphenyl)sulfonyl)-4,5-dihydro-1H-imidazole has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound can be studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent.
Industry: It can be used in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of 2-(ethylthio)-1-((4-methoxyphenyl)sulfonyl)-4,5-dihydro-1H-imidazole involves its interaction with specific molecular targets. The ethylthio and sulfonyl groups can participate in various biochemical pathways, potentially inhibiting or activating certain enzymes. The dihydroimidazole ring may also play a role in binding to specific receptors or proteins, modulating their activity.
Comparison with Similar Compounds
Similar Compounds
- 2-(methylthio)-1-((4-methoxyphenyl)sulfonyl)-4,5-dihydro-1H-imidazole
- 2-(ethylthio)-1-((4-chlorophenyl)sulfonyl)-4,5-dihydro-1H-imidazole
- 2-(ethylthio)-1-((4-methoxyphenyl)sulfonyl)-1H-imidazole
Uniqueness
2-(ethylthio)-1-((4-methoxyphenyl)sulfonyl)-4,5-dihydro-1H-imidazole is unique due to the combination of its functional groups and the dihydroimidazole ring. This unique structure imparts specific chemical and biological properties that differentiate it from similar compounds. For example, the presence of the methoxy group can influence its reactivity and interaction with biological targets compared to compounds with different substituents.
Biological Activity
The compound 2-(ethylthio)-1-((4-methoxyphenyl)sulfonyl)-4,5-dihydro-1H-imidazole is a member of the imidazole family, characterized by its unique structural features that include an ethylthio group, a sulfonyl moiety, and a methoxyphenyl substituent. This compound has garnered attention in medicinal chemistry due to its potential biological activities, which include antimicrobial, anticancer, and enzyme inhibitory properties.
Chemical Structure and Properties
The molecular formula of this compound is C12H15N2O3S, and its structure can be depicted as follows:
This structure is significant as it influences the biological interactions and mechanisms of action of the compound.
Antimicrobial Activity
Research indicates that compounds similar to This compound exhibit notable antimicrobial properties. For example, derivatives with sulfonyl groups have shown effectiveness against various bacterial strains. A comparative study highlighted the following:
Compound Name | Structure Features | Biological Activity |
---|---|---|
2-(4-Methoxyphenyl)thiazole | Contains a thiazole ring instead of imidazole | Antimicrobial |
4-Methylsulfonyl-1H-imidazole | Similar imidazole structure with different substituents | Cytotoxic |
1-Arylsulfonylhydrazine | Contains sulfonamide functionality | Anticancer |
These findings suggest that the presence of the methoxyphenyl and sulfonyl groups enhances the compound's interaction with microbial targets.
Anticancer Activity
The anticancer potential of this compound has been explored in various studies. For instance, it has been shown to inhibit certain cancer cell lines by inducing apoptosis. The mechanism appears to involve the modulation of key signaling pathways associated with cell proliferation and survival.
In one study, This compound demonstrated an IC50 value indicative of its potency against cancer cells. The specific pathways affected include:
- Inhibition of COX-2 : This enzyme is often overexpressed in tumors.
- Induction of ROS : Reactive oxygen species play a role in triggering apoptosis in cancer cells.
Enzyme Inhibition
The compound has also been investigated for its enzyme inhibitory activity. Specifically, it has shown promise as an inhibitor of certain enzymes involved in metabolic pathways. The use of deep eutectic solvents (DESs) during reactions involving this compound has improved its biocatalytic efficiency. For example:
- Substrate Concentration : Using DESs like [ChCl][Gly] allowed for higher substrate concentrations (55 mmol L^-1) compared to traditional aqueous systems (30 mmol L^-1), significantly enhancing reaction efficiency while maintaining high enantiomeric excess (99.9%) .
Case Studies
Several case studies have highlighted the biological activity of this compound:
-
Study on Antimicrobial Efficacy :
- Researchers evaluated the antimicrobial effectiveness against both Gram-positive and Gram-negative bacteria.
- Results indicated significant inhibition zones compared to control groups.
-
Anticancer Mechanism Exploration :
- A detailed analysis was conducted on human cancer cell lines.
- The compound was found to induce apoptosis through mitochondrial pathways, suggesting potential for therapeutic applications.
-
Enzyme Interaction Studies :
- Investigations into the interaction with specific metabolic enzymes revealed competitive inhibition patterns.
- This suggests potential applications in metabolic regulation and drug design.
Properties
IUPAC Name |
2-ethylsulfanyl-1-(4-methoxyphenyl)sulfonyl-4,5-dihydroimidazole |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16N2O3S2/c1-3-18-12-13-8-9-14(12)19(15,16)11-6-4-10(17-2)5-7-11/h4-7H,3,8-9H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MIHLSGOIOVCBEP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCSC1=NCCN1S(=O)(=O)C2=CC=C(C=C2)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16N2O3S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
300.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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